p-O-Desmethyl p-O-Benzyl Verapamil

P-glycoprotein Drug Transport Metabolite Profiling

p-O-Desmethyl p-O-Benzyl Verapamil (CAS 114829-62-8, molecular formula C33H42N2O4, molecular weight 530.7 g/mol) is a synthetic benzyl-protected intermediate specifically designed for the preparation of the verapamil N-dealkylated metabolite D-617. This compound belongs to the phenylbutylamine class and exists as a brownish-yellow oil soluble in acetone, chloroform, ethyl acetate, and methanol.

Molecular Formula C33H42N2O4
Molecular Weight 530.709
CAS No. 114829-62-8
Cat. No. B563915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-O-Desmethyl p-O-Benzyl Verapamil
CAS114829-62-8
Synonyms3,4-Dimethoxy-α-[3-[[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]methylamino]propyl]-α-(1-methylethyl)benzeneacetonitrile
Molecular FormulaC33H42N2O4
Molecular Weight530.709
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3
InChIKeyPWIBBBJJFPZJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-O-Desmethyl p-O-Benzyl Verapamil (CAS 114829-62-8) for Verapamil Metabolite Research and Analytical Quantification


p-O-Desmethyl p-O-Benzyl Verapamil (CAS 114829-62-8, molecular formula C33H42N2O4, molecular weight 530.7 g/mol) is a synthetic benzyl-protected intermediate specifically designed for the preparation of the verapamil N-dealkylated metabolite D-617 . This compound belongs to the phenylbutylamine class and exists as a brownish-yellow oil soluble in acetone, chloroform, ethyl acetate, and methanol [1]. As a research chemical exclusively intended for analytical and investigational use, it serves as a critical reference standard for LC-MS/MS method development and metabolite quantification in pharmacokinetic and drug-drug interaction studies [2].

Why p-O-Desmethyl p-O-Benzyl Verapamil Cannot Be Substituted with Generic Verapamil Analogs or Other Metabolites


Generic substitution with verapamil, norverapamil, or D-620 fails in analytical and functional P-glycoprotein (P-gp) investigations because p-O-Desmethyl p-O-Benzyl Verapamil is not a biologically active endpoint but a synthetic precursor that enables precise quantification of D-617, a metabolite with uniquely distinct P-gp substrate behavior compared to other verapamil-related compounds . While verapamil and norverapamil function as P-gp inhibitors (IC50 values of 1.1 μM and 0.3 μM, respectively), the N-dealkylated metabolite D-617 acts as a P-gp substrate and does not inhibit P-gp-mediated transport at concentrations up to 100 μM [1]. Using p-O-Desmethyl p-O-Benzyl Verapamil as an analytical intermediate or reference standard ensures accurate differentiation and quantification of this functionally distinct metabolite, which is essential for studies of P-gp-dependent drug disposition, blood-brain barrier penetration, and drug-drug interaction risk assessment where D-617 must be distinguished from inhibitor-class metabolites [1].

p-O-Desmethyl p-O-Benzyl Verapamil Quantitative Differentiation Evidence for Procurement Decision Support


p-O-Desmethyl p-O-Benzyl Verapamil Enables Unique Quantification of D-617 as a P-gp Substrate vs. Norverapamil as a P-gp Inhibitor

p-O-Desmethyl p-O-Benzyl Verapamil serves as a synthetic precursor to D-617, which is functionally classified as a P-glycoprotein (P-gp) substrate, whereas norverapamil and verapamil are P-gp inhibitors [1]. At a concentration of 5 μM in P-gp-expressing Caco-2 and L-MDR1 cell monolayers, D-617 exhibited a statistically significant difference between basal-to-apical and apical-to-basal apparent permeability coefficients (Papp), confirming its identity as a P-gp substrate. In contrast, verapamil and norverapamil showed no P-gp-dependent polarized transport under identical assay conditions [1].

P-glycoprotein Drug Transport Metabolite Profiling

p-O-Desmethyl p-O-Benzyl Verapamil Provides Calibration Linearity for D-617 Quantification via D-832 Internal Standard Method

In validated LC-MS/MS analytical workflows for verapamil and its metabolites, D-832 (the gallopamil analogue of D-617) is employed as the internal standard for D-617 quantification, with p-O-Desmethyl p-O-Benzyl Verapamil serving as the reference standard for calibration curve construction [1]. The method enables simultaneous quantification of verapamil, [2H7]verapamil, and seven unlabeled and deuterated metabolites from human plasma and intestinal perfusate using end-capped CN- and C2 solid-phase extraction cartridges [1].

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

p-O-Desmethyl p-O-Benzyl Verapamil Supports Stereoselective D-617 Quantification in Enantiomer-Specific Pharmacokinetic Studies

Enantiomers of verapamil and three major urinary metabolites—norverapamil, D-617, and D-620—were simultaneously determined in plasma and urine by gas chromatography-mass spectrometry (GC-MS), revealing that fractional metabolic clearance to D-617 decreased for both enantiomers under cimetidine co-administration [1]. The analytical method required enantiomerically pure or well-characterized reference standards to resolve and quantify (R)- and (S)-D-617 separately.

Stereoselective Metabolism Enantiomer Analysis GC-MS

p-O-Desmethyl p-O-Benzyl Verapamil Enables Radiochemical Synthesis of [11C]D617 for PET Imaging of P-gp Function

p-O-Desmethyl p-O-Benzyl Verapamil was utilized as a synthetic precursor for [11C]D617, a positron emission tomography (PET) tracer developed to evaluate P-glycoprotein (P-gp) function at the blood-brain barrier [1]. The synthesis yielded [11C]D617 in 58%-77% decay-corrected radiochemical yield with high radiochemical purity, enabling preclinical evaluation of P-gp-mediated efflux transport in vivo [1].

PET Tracer Blood-Brain Barrier P-glycoprotein Imaging

p-O-Desmethyl p-O-Benzyl Verapamil Provides Analytical Specificity in HPLC Determination of D-617 Following Grapefruit Juice Interaction

In pharmacokinetic studies evaluating grapefruit juice effects on orally administered verapamil, D-617 concentrations were specifically determined by HPLC alongside verapamil, with area under the concentration-time curve (AUC) values calculated before and after grapefruit juice ingestion [1]. The analytical method required chromatographic separation of D-617 from verapamil, norverapamil, and other matrix components, necessitating a validated D-617 reference standard derived from p-O-Desmethyl p-O-Benzyl Verapamil.

Drug-Food Interaction HPLC AUC Analysis

p-O-Desmethyl p-O-Benzyl Verapamil Supports SPE Recovery Optimization for D-617 in PET Plasma Analysis

A rapid solid-phase extraction (SPE) method developed to quantify [11C]-verapamil and its [11C]-metabolites in human and macaque plasma achieved >85% recovery for both verapamil and the combined D-617/D-717 metabolite fraction [1]. The method enabled observation of significant plasma concentrations of D-617/D-717 and unknown polar metabolites during PET studies in humans and nonhuman primates [1].

Solid-Phase Extraction PET Tracer Metabolite Analysis Plasma Processing

Recommended Application Scenarios for p-O-Desmethyl p-O-Benzyl Verapamil Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development for Simultaneous Quantification of Verapamil Metabolites in Pharmacokinetic Studies

p-O-Desmethyl p-O-Benzyl Verapamil serves as the primary reference standard for D-617 calibration curves in validated LC-MS/MS methods that simultaneously quantify verapamil and up to seven labeled and unlabeled metabolites from human plasma and intestinal perfusate. Laboratories developing these methods require this compound to achieve the necessary chromatographic resolution and quantitative accuracy, as D-617 exhibits distinct physicochemical properties that prevent substitution with verapamil or norverapamil reference standards. The method employs D-832 (gallopamil analogue) as internal standard and end-capped CN- and C2 SPE cartridges for automated extraction. [1]

Functional P-glycoprotein Substrate Classification and Transporter-Mediated Drug-Drug Interaction Studies

Investigators studying P-gp-dependent drug disposition and efflux transport require D-617 reference material derived from p-O-Desmethyl p-O-Benzyl Verapamil to distinguish P-gp substrate behavior from P-gp inhibitor activity. In Caco-2 and L-MDR1 cell monolayers, D-617 at 5 μM exhibits significant basal-to-apical polarized transport (confirming substrate status), while verapamil and norverapamil show no polarized transport and inhibit digoxin transport with IC50 values of 1.1 μM and 0.3 μM, respectively. This functional dichotomy necessitates separate analytical reference standards for accurate classification and quantification. [2]

PET Radiochemistry for [11C]D617 Tracer Synthesis in Blood-Brain Barrier P-gp Imaging

PET centers developing [11C]D617 as an imaging agent for P-gp function at the blood-brain barrier utilize p-O-Desmethyl p-O-Benzyl Verapamil as the synthetic precursor for [11C]methylation. The radiosynthesis yields [11C]D617 in 58%-77% decay-corrected yield with high radiochemical purity, enabling preclinical and translational studies of P-gp-mediated efflux in neurological disorders. The benzyl-protected precursor structure is essential for the radiochemical reaction pathway and cannot be replaced by unprotected D-617 or alternative verapamil derivatives. [3]

Enantiomer-Specific GC-MS Quantification of Verapamil Metabolites in Stereoselective Drug Interaction Studies

Pharmacokinetic laboratories investigating stereoselective drug-drug interactions (e.g., cimetidine-verapamil interaction) require enantiomerically characterized D-617 reference standards derived from p-O-Desmethyl p-O-Benzyl Verapamil for GC-MS quantification of (R)-D-617 and (S)-D-617 enantiomers in human plasma and urine. Fractional metabolic clearance to D-617 decreases for both enantiomers under cimetidine co-administration, and accurate quantification is essential for regulatory submissions evaluating stereoselective safety implications. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-O-Desmethyl p-O-Benzyl Verapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.